molecular formula C15H15N3O2 B3363095 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline CAS No. 1016854-05-9

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline

Cat. No. B3363095
CAS RN: 1016854-05-9
M. Wt: 269.3 g/mol
InChI Key: RANUIZFTOWURQW-UHFFFAOYSA-N
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Description

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline is a chemical compound that has garnered significant attention in the scientific research community for its potential applications in various fields. This compound is a potent inhibitor of several enzymes, including tyrosine kinases, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as “3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline”, have shown potential as anticancer agents. They have been evaluated for their antiproliferative potential in breast cancer cells . For instance, compound 15, an imidazo[1,2-a]pyridine derivative, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been studied for their antimicrobial properties . They have shown potential as antibacterial activators with significant inhibition against E.coli and Bacillus spp bacteria .

Anti-inflammatory Drugs

Imidazo[1,2-a]pyridine derivatives have shown a broad range of biological and pharmacological activities, including anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Drugs

Imidazo[1,2-a]pyridine derivatives have also been studied for their antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have shown potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .

Sensors

Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their unique properties make them suitable for use in various types of sensors.

7. Emitters for Confocal Microscopy and Imaging Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This suggests that they could be used in the development of new imaging technologies.

Corrosion Inhibitors

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as corrosion inhibitors . They have shown high efficiency at low concentrations, making them promising candidates for this application .

properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-19-13-6-5-11(16)8-14(13)20-10-12-9-18-7-3-2-4-15(18)17-12/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANUIZFTOWURQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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